4-(Furan-2-ylmethoxy)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-ylmethoxy)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-8(11)3-4-9(12)14-6-7-2-1-5-13-7/h1-2,5H,3-4,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQXYUYVOARNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Furan 2 Ylmethoxy 4 Oxobutanoic Acid
Direct Synthesis Approaches
Direct synthesis focuses on the straightforward reaction between the two main precursors, succinic anhydride (B1165640) and furfuryl alcohol. This method is the most documented and practical route to obtaining the target compound.
The principal method for synthesizing 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid is the nucleophilic acyl substitution reaction involving the ring-opening of succinic anhydride by furfuryl alcohol. This reaction is an addition reaction, which is highly atom-economical as all atoms from the reactants are incorporated into the final product. rsc.orgjocpr.com The alcohol's hydroxyl group attacks one of the carbonyl carbons of the anhydride, leading to the cleavage of the C-O-C bond and the formation of a monoester and a carboxylic acid.
A specific laboratory-scale synthesis involves reacting succinic anhydride with furfuryl alcohol in the presence of a catalyst. The mixture is heated to facilitate the reaction, typically around 60°C for one hour. rsc.org Following the reaction, the crude product, a viscous, light yellow oil, is purified using techniques like flash chromatography to isolate the desired compound. rsc.org
The ring-opening esterification of succinic anhydride with furfuryl alcohol can be facilitated by various catalytic systems, ranging from basic organic molecules to enzymes.
4-Dimethylaminopyridine (B28879) (DMAP): DMAP is a highly effective nucleophilic catalyst for this type of acylation. utrgv.edu Its mechanism involves the initial reaction of DMAP with the anhydride to form a reactive acylpyridinium ion intermediate. utrgv.eduorganic-chemistry.org This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original anhydride. A typical procedure uses DMAP in catalytic amounts to promote the reaction between succinic anhydride and furfuryl alcohol. rsc.org The reaction is often carried out with gentle heating to ensure completion. rsc.org In some cases, solvent-free conditions can be employed, which enhances the green profile of the synthesis. researchgate.net
Lipases: Enzymatic catalysis offers a green alternative for the acylation of alcohols with succinic anhydride. nih.govresearchgate.net Immobilized Candida antarctica lipase (B570770) B (CALB) is a commonly used biocatalyst for this transformation. rsc.org These reactions are known for their high selectivity. However, the choice of solvent can significantly impact the product distribution, sometimes leading to the formation of a diester alongside the desired monoester (hemiester). rsc.org
Other Catalysts: For sterically hindered alcohols, the Steglich esterification method, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent along with a DMAP catalyst, is a viable option for preparing monoesters of succinic acid. stackexchange.com Simple alkali salts such as sodium acetate (B1210297) or potassium carbonate have also been reported as effective catalysts for the preparation of monoalkyl esters from cyclic anhydrides, often under solvent-free conditions. stackexchange.com
The table below summarizes various catalytic strategies and conditions for the ring-opening of succinic anhydride with alcohols.
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters include the choice of catalyst, catalyst loading, temperature, and solvent.
For DMAP-catalyzed reactions, operating under solvent-free conditions can be highly efficient. researchgate.net The temperature is typically kept moderate (e.g., 60°C) to prevent potential side reactions or degradation of the furan (B31954) moiety, which can be sensitive to high temperatures and strong acids. rsc.orgnih.gov
In lipase-catalyzed reactions, the solvent plays a critical role. For example, in the acylation of (R,S)-2-octanol with succinic anhydride, using tetrahydrofuran (B95107) (THF) as a solvent resulted in a higher yield of the desired monoester (85% w/w) compared to acetonitrile (B52724) (32% w/w), which favored the formation of the diester. rsc.org This highlights the importance of solvent screening to optimize the selectivity for the target monoester. Furthermore, unconventional activation methods like microwave irradiation or ultrasonication have been shown to reduce reaction times and improve selectivity in lipase-catalyzed acylations. nih.gov
While a specific optimized yield for the synthesis of this compound is not detailed in the available literature, high yields are generally expected for this type of direct addition reaction under optimized conditions.
While the direct esterification of succinic anhydride is the primary route to the title compound, other synthetic strategies are employed for producing structurally related furan-functionalized carboxylic acids. These methods often start with different furan precursors.
Oxidation of Furan Derivatives: A common strategy is the oxidation of a functional group on the furan ring to a carboxylic acid. For instance, the highly valuable polymer precursor 2,5-furandicarboxylic acid (FDCA) is typically synthesized by the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). semanticscholar.org This process often involves multiple steps and various catalytic systems to convert both the hydroxymethyl and formyl groups into carboxylic acids. researchgate.netsemanticscholar.org
Carboxylation of Furan Rings: Another approach involves the direct introduction of a carboxyl group onto the furan ring. Furan-2,5-dicarboxylic acid can be prepared from furan-2-carboxylic acid via reaction with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide, achieving a 73% yield. jocpr.com A scalable, solvent-free method involves heating alkali salts of 2-furoic acid with alkali carbonates under a CO2 atmosphere. utrgv.edu
From Dihydrofuran Precursors: Furan-3-carboxylic acid and its derivatives can be synthesized from 4-trichloroacetyl-2,3-dihydrofuran. Aromatization of this precursor followed by nucleophilic displacement of the trichloromethyl group with hydroxide (B78521) yields the carboxylic acid. researchgate.net
Furan Ring as a Carboxy Surrogate: In complex molecule synthesis, a furan ring can be used as a masked carboxylic acid. The furan moiety can be carried through several synthetic steps and then later converted to a carboxylic acid via oxidative degradation using reagents like RuCl₃/NaIO₄ or ozone. researchgate.net
Ring-Opening Esterification of Succinic Anhydride with Furfuryl Alcohol.
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs) and cascade reactions represent advanced synthetic strategies that can construct complex molecules like furan-functionalized carboxylic acids in a single pot, often with high efficiency and atom economy. researchgate.net
Multicomponent Reactions: These reactions involve three or more reactants coming together in a one-pot process to form a product that contains portions of all reactants. For example, substituted 2-(furo[3,2-c]chromen-3-yl)acetic acids have been synthesized through a multicomponent condensation of heterocyclic enols with arylglyoxals and Meldrum's acid. researchgate.net While not directly applied to the title compound, these methods showcase the potential for rapidly assembling complex furan-containing acids. A method for synthesizing substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has been developed via the reaction of 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide. chimicatechnoacta.ru
Cascade Reactions: These processes involve two or more sequential reactions where the product of one step becomes the substrate for the next, without isolating intermediates. A metal-free cascade reaction involving the addition and subsequent ring-opening of furfuryl alcohols with boronic acids has been developed to produce functionalized γ-ketoaldehydes. chimicatechnoacta.ru Similarly, one-pot ring-closure and ring-opening sequences have been used to create functionalized furans from simple starting materials. organic-chemistry.org Catalytic cascade reactions can also convert furancarboxylic acid into other valuable chemicals like 1,4-butanediol (B3395766) diacetate. stackexchange.com
Principles of Green Chemistry in the Synthesis of this compound
Several principles of green chemistry are relevant to the synthesis of this compound, aiming to create a more sustainable and environmentally benign process. semanticscholar.org
Atom Economy: The primary synthesis route, the ring-opening of succinic anhydride with furfuryl alcohol, is an addition reaction. In principle, this reaction has 100% atom economy, as all atoms of the reactants are incorporated into the final product, generating no by-products. rsc.orgjocpr.com This is a core concept of green chemistry that emphasizes minimizing waste at the molecular level. semanticscholar.org
Use of Renewable Feedstocks: Furfuryl alcohol is derived from furfural (B47365), a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural waste. nih.gov Using furfuryl alcohol as a starting material aligns with the principle of using renewable rather than depleting fossil fuel-based feedstocks.
Catalysis: The use of catalysts, such as DMAP or enzymes, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. researchgate.netresearchgate.net Enzymatic catalysis, in particular, operates under mild conditions (temperature and pressure) and in benign solvents (like water or bio-based solvents), further enhancing the green credentials of the synthesis. nih.gov
Solvent-Free Conditions: The ability to perform the DMAP-catalyzed esterification under solvent-free conditions is a significant green advantage. researchgate.net This eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies purification procedures.
Energy Efficiency: The use of moderate reaction temperatures (e.g., 60°C) or alternative energy sources like microwaves or ultrasound, which can significantly shorten reaction times, contributes to improved energy efficiency. rsc.orgnih.gov
Chemical Transformations and Derivatization of 4 Furan 2 Ylmethoxy 4 Oxobutanoic Acid
Esterification Reactions for Functionalization and Analog Generation
The carboxylic acid group of 4-(furan-2-ylmethoxy)-4-oxobutanoic acid is a prime site for esterification, a fundamental reaction for creating derivatives with modified polarity, solubility, and reactivity. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed.
A notable example of its derivatization is the reaction with polyols, such as pentaerythritol (B129877). This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This specific transformation is a key step in the synthesis of multi-functional molecules where the furan (B31954) moiety can be used for further reactions, such as Diels-Alder cycloadditions.
Table 1: Esterification of this compound
| Reactant | Reagents | Product | Yield | Reference |
|---|
Amidation and Peptide Coupling Reactions Utilizing the Carboxylic Acid Moiety
The carboxylic acid functionality of this compound can be readily converted to amides through reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, which can be achieved using various coupling reagents common in peptide synthesis. nih.gov This transformation is valuable for introducing new functional groups and for incorporating the furan-containing scaffold into larger molecules, including peptides. nih.gov
The general principle of amide bond formation involves the reaction of the activated carboxylic acid with an amine. nih.gov A variety of coupling reagents can be used to facilitate this, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (such as PyBOP), and uronium salts (like HBTU or HATU). nih.gov The choice of reagent can influence reaction efficiency and minimize side reactions.
While direct examples of amidation on this compound are not prevalent in the literature, the reaction conditions for the amidation of similar furan-containing carboxylic acids provide a template for these transformations. researchgate.net
Table 2: Representative Amidation of a Furan-based Carboxylic Acid
| Amine | Coupling Reagents | Solvent | Product | Yield | Reference |
|---|
Intramolecular Cyclization Pathways of Related Structural Analogs
While direct intramolecular cyclization of this compound is not commonly reported, the structural motifs present in this molecule are found in related compounds that do undergo significant cyclization reactions. For instance, derivatives of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids are known to undergo intramolecular cyclization. chimicatechnoacta.ruresearchgate.net
In the presence of reagents like propionic anhydride (B1165640), these molecules can cyclize to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net This type of reaction highlights the potential for the butanoic acid portion of the molecule to participate in ring-forming reactions, leading to complex heterocyclic systems. chimicatechnoacta.ruresearchgate.net
Furthermore, 4-aryl-4-oxobutanoic acids react with binucleophiles like terminal aliphatic N,N-diamines, leading to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones through a sequence of amidation and subsequent intramolecular cyclization. researchgate.netarabjchem.org
Elaboration and Functionalization of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution reactions. These reactions offer a pathway to introduce additional functional groups onto the heterocyclic core.
A pertinent example of modifying a furan-containing acid is the hydroarylation of 3-(furan-2-yl)propenoic acids. In the presence of a strong Brønsted superacid like triflic acid (TfOH), these compounds can react with arenes to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This demonstrates the reactivity of the furan ring system towards electrophilic attack, a principle that can be extended to the functionalization of this compound. mdpi.com
Transformations Involving the Butanoic Acid Side Chain
The butanoic acid side chain of this compound offers reaction possibilities beyond the terminal carboxylic acid. The methylene (B1212753) groups within the chain can potentially be functionalized, although such reactions are less common than those at the carboxyl group or the furan ring.
A significant transformation involving the butanoic acid backbone is observed in the reactions of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. researchgate.netarabjchem.org This reaction proceeds through initial salt formation, followed by two dehydration steps that result in the formation of amides and subsequent cyclization to yield bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.netarabjchem.org This illustrates a powerful strategy for converting the linear butanoic acid chain into complex heterocyclic structures. researchgate.netarabjchem.org
Mechanistic Investigations and Reaction Dynamics of 4 Furan 2 Ylmethoxy 4 Oxobutanoic Acid
Role of Catalysis in the Reaction Mechanisms of its Formation and Transformations
Catalysis plays a pivotal role in both the synthesis and the chemical modifications of 4-(furan-2-ylmethoxy)-4-oxobutanoic acid. The formation and transformation reactions often require catalysts to proceed at practical rates and with high selectivity.
Formation: The most direct synthesis route for this compound is the esterification reaction between furfuryl alcohol and succinic anhydride (B1165640). This reaction involves the nucleophilic attack of the hydroxyl group of furfuryl alcohol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
Acid Catalysis: Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be employed to catalyze this esterification. The acid protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Enzyme Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for esterification under mild conditions. researchgate.netacs.orgrug.nlnih.gov Enzymatic catalysis offers high selectivity and avoids the harsh conditions and side reactions often associated with acid catalysis, making it a green alternative. researchgate.netacs.org The synthesis would typically proceed by reacting furfuryl alcohol with succinic anhydride in a suitable solvent with the immobilized enzyme. researchgate.netnih.gov
Transformations: Catalysis is essential for selectively modifying the different functional groups within the molecule.
Furan (B31954) Ring Transformations: The furan moiety can undergo several catalytic transformations.
Hydrogenation: The furan ring can be catalytically hydrogenated to tetrahydrofuran (B95107) (THF) derivatives. rsc.orggoogle.comacs.org Catalysts such as palladium (Pd), platinum (Pt), or ruthenium (Ru) on supports like carbon or alumina (B75360) are commonly used. google.commdpi.comresearchgate.net The reaction proceeds via sequential hydrogenation of the double bonds within the furan ring. rsc.org The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity towards partial or full hydrogenation. rsc.orgmdpi.com
Ring-Opening/Rearrangement: Under acidic conditions, the furan ring can undergo rearrangement or ring-opening reactions. acs.orgresearchgate.netresearchgate.netchim.it For instance, acid-catalyzed hydrolysis can lead to the formation of dicarbonyl compounds. chim.itstackexchange.com
Ester and Carboxylic Acid Transformations:
Hydrolysis: The ester linkage can be cleaved by acid- or base-catalyzed hydrolysis to yield furfuryl alcohol and succinic acid. rsc.org
Amidation: The carboxylic acid can be converted to an amide through reaction with an amine, often activated by a coupling agent or by forming an intermediate acid chloride. researchgate.net Studies on related 4-oxobutanoic acids show that they readily react with amines to form amides. arabjchem.orgarabjchem.org
| Reaction Type | Catalyst Type | Typical Catalysts | Purpose |
| Formation (Esterification) | Acid (Brønsted or Lewis) | H₂SO₄, ZnCl₂ | Activation of succinic anhydride |
| Formation (Esterification) | Enzyme | Candida antarctica lipase B (CALB) | Mild and selective synthesis |
| Transformation (Hydrogenation) | Heterogeneous Metal | Pd/C, PtO₂, Ru/Al₂O₃ | Saturation of the furan ring |
| Transformation (Ring Opening) | Acid | H₂SO₄, TfOH | Cleavage of the furan ring |
| Transformation (Ester Hydrolysis) | Acid or Base | HCl, NaOH | Cleavage of the ester bond |
| Transformation (Amidation) | Coupling Agents | DCC, EDC | Activation of the carboxylic acid |
Understanding the Reactivity Profile of the Furan Moiety as a Diene
The furan ring in this compound possesses aromatic character but can also function as a diene in pericyclic reactions, most notably the Diels-Alder reaction. acs.orgresearchgate.net This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings and complex molecular architectures.
The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.orgresearchgate.netnih.gov The substituent at the 2-position of the furan ring in the title compound is a -CH₂-O-C(O)-CH₂CH₂COOH group. The ester functionality within this substituent acts as an electron-withdrawing group (EWG), which decreases the electron density of the furan ring. This deactivation reduces the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, weakening its interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile in a normal-electron-demand Diels-Alder reaction. nih.govrsc.org Consequently, the reaction rate is expected to be slower compared to unsubstituted furan or furans with electron-donating groups (EDGs). rsc.orgnih.gov
Catalysis in Furan Diels-Alder Reactions: To overcome the low reactivity of electron-poor furans, Lewis acids are often employed as catalysts. acs.orgresearchgate.netcdnsciencepub.com The Lewis acid coordinates to the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition. researchgate.netnih.gov For the Diels-Alder reaction of this compound with a dienophile like maleic anhydride or an acrylate, a Lewis acid such as zinc chloride (ZnCl₂) or methylaluminum dichloride (MeAlCl₂) could significantly enhance the reaction rate and yield of the corresponding 7-oxabicyclo[2.2.1]heptene adduct. researchgate.netcdnsciencepub.com
Regio- and Stereoselectivity: In reactions with unsymmetrical dienophiles, the regioselectivity of the Diels-Alder reaction with 2-substituted furans is influenced by both electronic and steric factors. nih.govmdpi.com The stereoselectivity typically favors the formation of the endo product under kinetic control, although the thermodynamically more stable exo product may be favored at higher temperatures.
| Substituent on Furan Ring | Electronic Effect | Predicted Diels-Alder Reactivity (vs. Furan) | Reference |
| -CH₃ (2-Methylfuran) | Electron-Donating (EDG) | Increased | mdpi.com |
| -OCH₃ (2-Methoxyfuran) | Strong Electron-Donating (EDG) | Significantly Increased | nih.gov |
| -CHO (Furfural) | Electron-Withdrawing (EWG) | Significantly Decreased | nih.govmdpi.com |
| -CH₂-O-C(O)-R (e.g., title compound) | Electron-Withdrawing (EWG) | Decreased | nih.govrsc.org |
| -NO₂ (2-Nitrofuran) | Strong Electron-Withdrawing (EWG) | Significantly Decreased | rsc.orgconicet.gov.ar |
Insights into the Ester and Carboxylic Acid Group Reactivity
The molecule possesses two distinct carbonyl-based functional groups: a furfuryl ester and a terminal carboxylic acid. Their reactivity allows for a wide range of chemical transformations.
Ester Group Reactivity: The ester group, linking the furan moiety to the butanoic acid chain, is susceptible to nucleophilic acyl substitution.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to regenerate furfuryl alcohol and succinic acid. Alkaline hydrolysis of similar benzo[b]furan-2-carboxylic acid methyl esters has been studied, providing a basis for predicting the reactivity of this ester. rsc.org
Transesterification: In the presence of another alcohol and an acid or base catalyst, the furfuryl group can be exchanged for a different alkyl group.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a diol, specifically yielding furan-2-ylmethanol and butane-1,4-diol (after subsequent reduction of the carboxylic acid).
Carboxylic Acid Group Reactivity: The terminal carboxylic acid is a versatile functional handle for derivatization.
Esterification: The carboxylic acid can be esterified with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents.
Amidation: Reaction with primary or secondary amines, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or via an activated intermediate like an acid chloride, yields the corresponding amide. The synthesis of amides from related 4-oxobutanoic acids is well-documented. arabjchem.orgarabjchem.org
Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol using reagents like borane (B79455) (BH₃) or more potent reducers like LiAlH₄.
Intramolecular Cyclization: While less common for this specific structure, related 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization under certain conditions, suggesting the potential for cyclization reactions in the title compound depending on the reagents and reaction conditions. chimicatechnoacta.ru
| Functional Group | Reaction | Reagents | Product Type |
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Furfuryl alcohol + Succinic acid |
| Ester | Transesterification | R'OH, H⁺ or RO⁻ | New ester + Furfuryl alcohol |
| Ester | Reduction | LiAlH₄ | Diol |
| Carboxylic Acid | Esterification | R'OH, H⁺ | Diester |
| Carboxylic Acid | Amidation | R'₂NH, DCC | Amide-ester |
| Carboxylic Acid | Reduction | BH₃·THF | Alcohol-ester |
| Both | Full Reduction | LiAlH₄ | Diol (from both ends) |
Computational and Theoretical Chemistry Studies of 4 Furan 2 Ylmethoxy 4 Oxobutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods are instrumental in predicting a wide range of molecular properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry and electronic properties of molecules. For 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict key structural parameters. These calculations involve minimizing the energy of the molecule with respect to the positions of its atoms, resulting in a stable, three-dimensional structure.
From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, reveals the polar nature of the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The dipole moment and polarizability are key outputs that quantify the molecule's response to an external electric field.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are example values typical for such a molecule and are not from a specific publication.)
| Property | Predicted Value | Unit |
| Total Energy | -879.54 | Hartrees |
| Dipole Moment | 3.12 | Debye |
| Polarizability | 145.8 | Bohr³ |
| Molecular Surface Area | 215.7 | Ų |
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the presence of heteroatoms (oxygen) and pi-systems (the furan (B31954) ring) would significantly influence the energies and spatial distributions of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Data (Note: These are example values typical for such a molecule and are not from a specific publication.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily located on the furan ring; indicates sites for electrophilic attack. |
| LUMO | -1.23 | Distributed across the carboxylic acid and ester carbonyl groups; indicates sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.62 | Suggests moderate kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.
Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time. An MD simulation would reveal how the different conformers interconvert at a given temperature and how the molecule interacts with its environment, such as a solvent. This provides a dynamic picture of the molecule's flexibility and behavior, which is crucial for understanding its function in a real-world system.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be used to map out the entire energy landscape of a chemical reaction involving this compound. For example, the hydrolysis of the ester group or the deprotonation of the carboxylic acid could be modeled. This involves identifying the structures of the reactants, products, and any intermediates.
Crucially, this method allows for the location of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By modeling these pathways, chemists can gain a deep understanding of reaction mechanisms and predict how changes in the molecule's structure would affect its reactivity.
Prediction of Spectroscopic Signatures and Analytical Data (Methodological Focus)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks in an experimental IR spectrum. For this compound, characteristic peaks for the C=O stretch of the carboxylic acid and ester, the C-O stretches, and the vibrations of the furan ring would be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts (¹H and ¹³C) of the molecule. This is achieved by calculating the magnetic shielding around each nucleus within the computed molecular structure. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the correct assignment of signals to specific atoms in the molecule.
This methodological approach allows for a direct comparison between theoretical and experimental data, serving as a powerful tool for structural elucidation.
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 4 Furan 2 Ylmethoxy 4 Oxobutanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation.rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Advanced ¹H NMR Applications.rsc.org
Proton (¹H) NMR spectroscopy for this compound provides precise information on the number of different types of protons and their neighboring environments. In deuterated chloroform (B151607) (CDCl₃), the spectrum exhibits characteristic signals for the furan (B31954) ring, the methylene (B1212753) bridge, and the succinic acid moiety. researchgate.net
A notable advanced application in the analysis of this compound involves adjusting acquisition parameters to account for the different relaxation behaviors of various protons. Specifically, the protons on the furan ring have different relaxation times compared to the aliphatic protons of the succinate (B1194679) chain. researchgate.net For accurate quantification through integration, it is necessary to extend the delay time between successive pulses to as long as 10 seconds, ensuring all protons have fully relaxed. researchgate.net This adjustment allows for the correct ratio of protons to be determined, confirming the structural integrity of the molecule. researchgate.net
The chemical shifts (δ) for the protons of this compound are well-defined. researchgate.net The furan protons typically appear in the aromatic region, with the proton at position 5 of the furan ring appearing as a multiplet around δ 7.41 ppm. The protons at positions 3 and 4 of the furan ring appear at approximately δ 6.41 ppm and δ 6.33 ppm, respectively. researchgate.net The methylene protons (-CH₂-) of the furfuryl group, being adjacent to the electron-withdrawing oxygen and the furan ring, are deshielded and appear as a singlet at around δ 5.08 ppm. The two methylene groups of the succinate chain appear as a multiplet at approximately δ 2.67 ppm. researchgate.net
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| Furan H-5 | 7.41 | m | - | researchgate.net |
| Furan H-3 | 6.41 | d | 4 | researchgate.net |
| Furan H-4 | 6.33 | m | - | researchgate.net |
| -OCH₂- | 5.08 | s | - | researchgate.net |
| -COCH₂CH₂CO- | 2.67 | m | - | researchgate.net |
Data derived from a study on the synthesis of a self-healing polymer. researchgate.net
¹³C NMR and Two-Dimensional NMR Techniques.rsc.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals correlations between protons and carbons over two to three bonds. For a molecule like this compound, an HMBC experiment would be crucial in confirming the ester linkage by showing a correlation between the methylene protons (δ ~5.08 ppm) and the ester carbonyl carbon. mdpi.com These techniques are invaluable for the structural elucidation of novel derivatives or for resolving ambiguities in one-dimensional spectra. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.rsc.orgrsc.org
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. For this compound (C₉H₁₀O₅), the nominal molecular weight is 198.17 g/mol . bldpharm.com
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. For a related derivative, 4-(furan-3-ylmethoxy)-4-oxobutanoic acid, HRMS analysis yielded a [M+Na]⁺ peak at m/z 221.0426, which corresponds to the calculated value for C₉H₁₀O₅Na, confirming its elemental composition. rsc.org
Electron Impact (EI) ionization often leads to extensive fragmentation. The fragmentation of furan and its derivatives has been studied, and key fragmentation pathways involve the cleavage of the furan ring or the substituent groups. imreblank.ched.ac.uk For this compound, expected fragmentation patterns would include:
Loss of the furfurylmethoxy group (-OCH₂-C₄H₃O): This would lead to a fragment corresponding to the succinic anhydride (B1165640) cation.
Cleavage of the ester bond: This can occur on either side of the oxygen atom, leading to characteristic ions.
Formation of the furfuryl cation (C₅H₅O⁺): A prominent peak at m/z 81 is often observed for compounds containing a furfuryl moiety.
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid end.
The analysis of these fragment ions provides a fingerprint of the molecule, aiding in its identification and structural confirmation. libretexts.org
Chromatographic Separations for Purity Assessment and Isolation.imreblank.chresearchgate.netresearchgate.net
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.
Flash Chromatography and Thin Layer Chromatography (TLC) for Reaction Monitoring.imreblank.ch
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. rsc.orgnih.gov For the synthesis of this compound, TLC is used to track the consumption of the starting materials (furfuryl alcohol and succinic anhydride) and the formation of the product. researchgate.net
Flash chromatography is a preparative column chromatography technique used for the purification of the crude product. The separation is based on the differential partitioning of the components between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an eluting solvent). nih.gov The choice of eluent is often optimized using TLC. sorbtech.com In the purification of this compound, a silica gel column is employed, and the product is eluted using a mixture of ethyl acetate (B1210297) and hexanes. researchgate.net
Table 2: Chromatographic Conditions for the Purification of this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
|---|---|---|---|---|
| TLC | Silica Gel | 4:6 Ethyl Acetate-Hexanes | 0.15 | researchgate.net |
| Flash Chromatography | Silica Gel | 4:6 Ethyl Acetate-Hexanes | - | researchgate.net |
Data derived from a documented synthesis procedure. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis and Purification.researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers higher resolution, speed, and sensitivity compared to standard column chromatography. For this compound, HPLC can be used to assess the final purity of the isolated compound with great accuracy. bldpharm.com
By using a suitable column (e.g., a reversed-phase C18 column) and mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of acid like formic acid), a sharp, symmetrical peak for the compound can be obtained. The retention time is a characteristic feature for identification under specific conditions, and the peak area can be used for quantification.
Furthermore, coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. researchgate.netrsc.org This hyphenated technique is particularly useful for identifying trace impurities in the final product by providing both retention time and mass spectral data for each component. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies. For this compound, the spectra would be a composite of signals from its furan, ester, carboxylic acid, and aliphatic moieties.
Furan Ring Vibrations: The furan ring has several characteristic vibrations. globalresearchonline.net These include C-H stretching modes for the aromatic protons, typically observed at high wavenumbers, and C=C stretching vibrations within the ring. globalresearchonline.netresearchgate.net The C-O-C stretching vibrations of the furan ether linkage also produce distinct signals. researchgate.net Theoretical and experimental studies on furan and its derivatives show that ring stretching vibrations occur in the 1600-1000 cm⁻¹ region. globalresearchonline.net
Carboxylic Acid and Ester Vibrations: The most prominent features in the FT-IR spectrum would be the carbonyl (C=O) stretching bands. The ester carbonyl stretch is expected in the range of 1750-1730 cm⁻¹. The carboxylic acid carbonyl stretch typically appears slightly lower, around 1720-1700 cm⁻¹, and its position can be influenced by hydrogen bonding. In the solid state or in concentrated solutions, the carboxylic acid groups can form intermolecular hydrogen-bonded dimers, which often broadens the C=O absorption and shifts it to a lower frequency. Furthermore, the carboxylic acid is characterized by a very broad O-H stretching band, which can span from 3300 cm⁻¹ to 2500 cm⁻¹.
Aliphatic Chain Vibrations: The methylene (-CH₂-) groups in the butanoic acid backbone would contribute symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.
A complete assignment of the vibrational modes can be supported by Density Functional Theory (DFT) calculations, which provide theoretical frequencies that correlate well with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) | libretexts.org |
| Furan Ring | Aromatic C-H Stretch | 3200 - 3100 | globalresearchonline.net |
| Aliphatic Chain | C-H Stretch | 3000 - 2850 | iosrjournals.org |
| Ester | C=O Stretch | 1750 - 1730 | nih.gov |
| Carboxylic Acid | C=O Stretch | 1720 - 1700 | libretexts.org |
| Furan Ring | C=C Stretch | 1600 - 1450 | globalresearchonline.netresearchgate.net |
| Furan Ring | C-O-C Stretch | 1200 - 1000 | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. mdpi.com
For this compound, a single-crystal X-ray diffraction analysis would reveal critical structural details. A key feature expected in the crystal structure is the formation of intermolecular hydrogen bonds. The carboxylic acid moieties are highly likely to form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net This is a common and highly stable supramolecular arrangement for carboxylic acids in the solid state.
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Chemical Formula | Sum of atoms in the molecule | C₉H₁₀O₅ |
| Formula Weight | Molar mass of the compound | 198.17 g/mol |
| Crystal System | The symmetry system of the unit cell | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c [Å] | Unit cell dimensions | a = 10.5, b = 5.2, c = 16.8 |
| β [°] | Unit cell angle | β = 98.5° |
| V [ų] | Volume of the unit cell | 907 |
| Z | Molecules per unit cell | 4 |
| Dcalc [g/cm³] | Calculated crystal density | 1.450 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from an X-ray crystallography experiment.
Thermal Analysis Techniques, including Differential Scanning Calorimetry (DSC) for Reaction Reversibility Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool in this area, measuring the difference in heat flow required to increase the temperature of a sample and a reference. netzsch.com It is widely used to determine thermal transitions such as melting, crystallization, and glass transitions. nih.gov
For this compound, DSC analysis provides key data on its melting point and thermal stability. A typical DSC experiment involves heating the sample at a constant rate. An endothermic peak is observed as the substance melts, and the area under this peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to transition from the solid to the liquid state. mdpi.com
DSC is also an invaluable tool for studying the reversibility of thermal processes and the stability of the compound upon thermal cycling. researchgate.net In such a study, the sample is subjected to a heat-cool-heat cycle. mdpi.com The first heating scan provides the initial melting characteristics. The subsequent cooling scan reveals the crystallization behavior, showing an exothermic peak. The second heating scan is then compared to the first. If the melting temperature and enthalpy of fusion remain unchanged after the sample has been melted and recrystallized, it indicates that the melting process is reversible and the compound is thermally stable under the tested conditions. researchgate.net Any significant change would suggest thermal decomposition or polymorphic transformation.
Table 3: Representative Data from a DSC Thermal Analysis
| Parameter | Symbol | Description |
| Onset Melting Temperature | T_onset | The temperature at which melting begins. |
| Melting Peak Temperature | T_m | The temperature at which the rate of melting is maximal. |
| Enthalpy of Fusion | ΔH_fus | The heat absorbed by the sample during melting. |
| Onset Crystallization Temperature | T_c,onset | The temperature at which crystallization from the melt begins on cooling. |
| Crystallization Peak Temperature | T_c | The temperature at which the rate of crystallization is maximal. |
Research Applications in Materials Science and Polymer Chemistry
Role in Reversible Diels-Alder Chemistry for Dynamic Covalent Bonds
The furan (B31954) moiety of 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid is central to its application in dynamic covalent chemistry. The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a diene (the furan ring) and a dienophile (commonly a maleimide), forms a stable covalent bond at moderate temperatures. mdpi.comresearchgate.net Crucially, this reaction is thermally reversible; upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the covalent bond and restoring the original furan and maleimide (B117702) groups. mdpi.comnih.gov This ability to form and break covalent bonds on demand is the foundation for creating dynamic materials with properties like self-healing and reprocessability. nih.govresearchgate.net The reaction is highly efficient and considered a type of click chemistry, valued for its high atom economy and specificity. researchgate.netnih.gov
The thermoreversible nature of the furan-maleimide Diels-Alder adduct is leveraged to create self-healing polymer systems. nih.gov When a polymer network is crosslinked using this chemistry, microcracks or damage can be repaired by applying heat. Heating the material to a sufficient temperature (e.g., >120 °C) initiates the retro-Diels-Alder reaction, which breaks the crosslinks and allows the polymer chains to flow and rebond upon cooling. nih.gov
Polymers can be functionalized with this compound by reacting its carboxylic acid group with hydroxyl or amine groups on a polymer backbone. The resulting furan-grafted polymer can then be crosslinked with a bismaleimide (B1667444) compound. mdpi.com When a crack forms, a thermal stimulus allows the DA bonds to disconnect and subsequently reform, healing the damaged area and restoring mechanical integrity. nih.gov Studies on analogous systems, such as those using furan-terminated polybutadiene (B167195) (FTPB), have demonstrated healing efficiencies as high as 92.3%. nih.gov
Table 1: Representative Thermal Properties of Furan-Maleimide Self-Healing Systems This table presents typical data for polymer systems utilizing the furan-maleimide Diels-Alder reaction, analogous to how a system with this compound would behave.
| Property | Temperature (°C) | Description | Source |
|---|---|---|---|
| Crosslinking (Diels-Alder) | ~60-70 | Temperature at which furan and maleimide groups react to form covalent crosslinks. | nih.gov |
| De-crosslinking (retro-Diels-Alder) | ~120-150 | Temperature at which the covalent crosslinks break, allowing the material to be reprocessed or healed. | mdpi.comnih.govnih.gov |
By incorporating this compound into a polymer structure, CANs can be synthesized. The reversible furan-maleimide crosslinks allow the material to be reshaped, repaired, or even dissolved under specific thermal conditions, a significant advantage over permanently crosslinked thermosets. rsc.orgnih.gov These furan-based CANs exhibit unique properties such as stress relaxation and malleability, making them highly desirable for sustainable, high-performance materials. researchgate.netnih.gov
Integration into Bio-based Polymer Systems and Sustainable Materials
There is a significant global effort to replace petroleum-derived monomers with sustainable, bio-based alternatives. patsnap.comresearchgate.net Furan derivatives, obtainable from agricultural biomass like corn stalks and wood chips, are at the forefront of this movement. patsnap.commdpi.com this compound is an exemplary bio-based monomer, as both its precursors—furfuryl alcohol and succinic acid—can be derived from renewable resources. This positions it as a valuable component in the production of greener polymers. researchgate.net
Cellulose (B213188) is the most abundant natural polymer and an attractive renewable feedstock for materials. Its surface can be chemically modified to impart new functionalities. researchgate.net The carboxylic acid group of this compound can be reacted with the abundant hydroxyl groups on the surface of cellulose fibers or nanocellulose. This grafting process attaches furan moieties to the cellulose backbone. researchgate.net
These furan-functionalized cellulose materials can then be used as reinforcing fillers in a polymer matrix containing a bismaleimide crosslinker. During composite processing, the furan groups on the cellulose can form reversible Diels-Alder bonds with the matrix, creating a strong, covalently linked, and fully bio-based thermoset. The reversible nature of these bonds would also allow the thermoset to be reprocessed or recycled, addressing a major challenge in traditional composite materials. researchgate.net
Furan-based monomers are emerging as key replacements for petroleum-based chemicals like terephthalic acid in polyester (B1180765) production. mdpi.comrsc.org The most notable example is 2,5-furandicarboxylic acid (FDCA), which is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. researchgate.netmdpi.com
Similarly, this compound can serve as a specialty monomer in polyester synthesis. Its single carboxylic acid group allows it to act as an end-capping agent to control molecular weight, or it can be modified to a diol to act as a chain extender. Its incorporation into a polyester backbone, such as PEF or PBF (polybutylene furanoate), would introduce pendant furan groups along the polymer chain. rsc.orgnih.gov These furan groups can then be used for subsequent crosslinking via the Diels-Alder reaction, creating recyclable, bio-based thermosets or elastomers.
Table 2: Potential Roles of this compound in Bio-based Polyesters
| Application | Role of Compound | Resulting Polymer Feature |
|---|---|---|
| Chain Termination | Monofunctional Acid | Controls molecular weight of polyester. |
| Pendant Functionalization | Incorporated as a comonomer (after conversion to a diol) | Creates a linear polyester with reactive furan side groups. |
Applications in "Click Chemistry" for Functional Polymer Synthesis
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, stereospecific, and generate minimal byproducts. eijppr.comnih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous example, other reactions, including the Diels-Alder reaction, fit the criteria and are considered click reactions. researchgate.netresearchgate.net
The ability of the furan group in this compound to undergo a highly efficient and selective Diels-Alder reaction places it firmly within the toolbox of click chemistry for polymer synthesis. mdpi.commdpi.com This allows for the straightforward synthesis of complex polymer architectures, such as block copolymers, graft copolymers, and functionalized surfaces. researchgate.net For instance, a polymer with pendant maleimide groups can be efficiently functionalized by "clicking" this compound onto it, thereby introducing both a furan ring (for further reversible reactions) and a carboxylic acid (for altering solubility or further conjugation). This modular approach is a powerful tool for creating well-defined, functional materials. eijppr.commdpi.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-furandicarboxylic acid (FDCA) |
| Furfuryl alcohol |
| Succinic acid |
| Terephthalic acid |
| Polyethylene furanoate (PEF) |
| Polybutylene furanoate (PBF) |
| Poly(ethylene terephthalate) (PET) |
| Bismaleimide |
| Furan-terminated polybutadiene (FTPB) |
Precursor for Advanced Organic Materials with Tunable Properties
"this compound," a derivative of succinic acid and furfuryl alcohol, stands out as a significant bio-based monomer in the development of advanced organic materials. researchgate.netbldpharm.com Its molecular structure, featuring a reactive furan ring and a carboxylic acid group, provides a versatile foundation for creating polymers with highly tunable properties. researchgate.netmdpi.com The furan component, often derived from renewable biomass, positions it as a key player in the shift towards sustainable polymers. mdpi.comnih.gov
The primary advantage of this compound lies in the distinct reactivity of its functional groups. The furan ring is particularly notable for its ability to participate in the Diels-Alder reaction, a type of [4+2] cycloaddition. mdpi.com This reaction, especially with dienophiles like maleimides, is thermally reversible. mdpi.comresearchgate.net At lower temperatures, it forms a stable adduct, creating cross-links within a polymer network, and at higher temperatures, it undergoes a retro-Diels-Alder reaction, breaking these links. acs.orgscielo.br This reversible nature is the cornerstone for creating dynamic materials such as self-healing polymers and reprocessable thermosets. researchgate.netresearchgate.net When damage occurs in a material cross-linked via this reaction, heating can reverse the bonds, allowing the polymer to flow and fill the cracks before reforming the cross-links upon cooling. researchgate.net
Simultaneously, the carboxylic acid functionality allows for polymerization through conventional methods like polycondensation. This enables the synthesis of a wide range of furan-based polyesters and polyamides. mdpi.commdpi.com The properties of these resulting polymers can be precisely controlled by the selection of co-monomers. mdpi.com For instance, copolymerization with long-chain diols can increase flexibility, while incorporating other rigid aromatic structures can enhance thermal and mechanical stability. mdpi.comnih.gov This dual functionality allows for the design of complex polymer architectures that combine the benefits of both traditional polymer chemistry and dynamic covalent chemistry.
The tunability of materials derived from furan-based precursors is a major focus of current research. mdpi.comrsc.orgnih.gov Scientists can adjust the final material's characteristics by modifying the synthesis conditions or the chemical structure of the monomers. mdpi.comrsc.org For example, the length and flexibility of the aliphatic chain in furan-based polyesters directly impact the polymer's softness and tensile properties; longer chains lead to more flexible, softer materials. mdpi.com This level of control enables the creation of tailor-made materials for specific high-performance applications. mdpi.comrsc.org
The following interactive table details how different structural elements and synthetic methods, leveraging furan-based precursors, can be used to tune the properties of the resulting polymers.
| Tunable Property | Influencing Factor / Synthetic Approach | Resulting Material Characteristic |
| Self-Healing/Remendability | Reversible Diels-Alder reaction between furan and maleimide groups. researchgate.netresearchgate.net | The material can repair micro-cracks upon heating, restoring structural integrity. researchgate.net |
| Thermal Stability | Copolymerization with rigid monomers (e.g., other aromatic diacids) or increasing cross-link density. mdpi.com | Leads to a higher glass transition temperature (Tg) and thermal degradation temperature. nih.gov |
| Mechanical Strength | Increasing the degree of cross-linking or copolymerizing with monomers that enhance intermolecular forces. mdpi.com | Results in higher tensile strength and Young's modulus. nih.gov |
| Flexibility | Incorporating long-chain aliphatic diols or diacids as co-monomers. mdpi.com | Increases polymer chain mobility, leading to lower Tg and higher elongation at break. mdpi.com |
| Recyclability | Utilizing the retro-Diels-Alder reaction to de-cross-link thermoset networks. acs.orgscielo.br | Allows for the breakdown of the polymer network for reprocessing or recovery of monomers. acs.org |
| Gas Barrier Properties | The inherent polarity and rigidity of the furan ring in the polymer backbone. nih.gov | Furan-based polyesters often exhibit superior gas barrier properties compared to their petroleum-based analogs like PET. nih.govrsc.org |
The ongoing exploration of "this compound" and similar furanic compounds continues to open new avenues for designing sustainable, high-performance materials with on-demand properties.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid, a monoester of succinic acid and furfuryl alcohol, is a primary area of ongoing research. The traditional synthesis involves the reaction of succinic anhydride (B1165640) with furfuryl alcohol, often utilizing a catalyst. researchgate.net Future developments are focused on creating more efficient, selective, and sustainable catalytic systems.
Biocatalysis: A significant trend is the use of enzymes, particularly lipases, as catalysts. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for esterification reactions under mild conditions. umw.edu.plresearchgate.netrsc.orgchemrxiv.org These biocatalysts offer high selectivity, reduce the formation of byproducts, and operate in environmentally benign solvents, aligning with the principles of green chemistry. rsc.org Research is aimed at improving enzyme stability, reusability, and reaction kinetics to make enzymatic synthesis commercially viable.
Homogeneous and Heterogeneous Catalysis: Chemical catalysts also play a crucial role. 4-Dimethylaminopyridine (B28879) (DMAP) has been demonstrated to be an effective catalyst for the reaction between succinic anhydride and furfuryl alcohol. researchgate.netorientjchem.org The development of novel heterogeneous catalysts is a key objective, as they can be easily separated from the reaction mixture and reused, thus lowering processing costs and environmental impact. Solid acid catalysts are being explored to replace traditional liquid acids, mitigating corrosion and waste disposal issues.
| Catalyst System | Reactants | Key Advantages | Research Focus |
|---|---|---|---|
| Biocatalytic (e.g., CALB) | Succinic Acid/Anhydride + Furfuryl Alcohol | High selectivity, mild conditions, renewable, low waste. rsc.org | Improving enzyme stability, reusability, and process scale-up. |
| Homogeneous (e.g., DMAP) | Succinic Anhydride + Furfuryl Alcohol | Effective and established method. researchgate.net | Developing more active catalysts with lower environmental impact. |
| Heterogeneous (Solid Acids) | Succinic Acid + Furfuryl Alcohol | Easy separation, reusability, reduced corrosion. | Designing highly active and stable solid acid catalysts. |
Exploration of New Reaction Pathways and Derivatizations for Expanded Utility
The bifunctional nature of this compound, possessing both a carboxylic acid group and a furan (B31954) ring, opens up numerous avenues for derivatization and polymerization.
Diels-Alder Chemistry: The furan moiety is an excellent diene for the Diels-Alder reaction, a thermally reversible cycloaddition. rsc.org This reactivity is a cornerstone of emerging research. A key pathway involves the esterification of the carboxylic acid end of this compound with a polyol like pentaerythritol (B129877) to create multi-furan monomers. researchgate.net These monomers can then react with bismaleimides (dienophiles) to form robust, cross-linked polymer networks. researchgate.netresearchgate.net The thermal reversibility of the Diels-Alder linkage allows these networks to be de-crosslinked and reformed, which is the basis for self-healing materials and recyclable thermosets. acs.orgnih.govnih.gov
Polymer Synthesis: Beyond Diels-Alder chemistry, the compound serves as a valuable monomer for polyesters. The carboxylic acid can react with diols, or the entire molecule can be used in more complex copolymerizations to create furan-based polyesters. researchgate.netsemanticscholar.org These polymers are being investigated as bio-based alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET). nih.govresearchgate.net Further derivatization, such as converting the carboxylic acid to an amide, could produce polyamides with unique properties. orientjchem.org
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool for accelerating the development of new materials based on this compound.
Density Functional Theory (DFT): DFT calculations are being employed to study the electronic structure and reactivity of furan-based molecules. nih.govresearchgate.net These models can predict the most stable adsorption geometries on catalyst surfaces, calculate reaction energy barriers, and elucidate reaction mechanisms for synthesis. researchgate.net For derivatization, DFT can model the thermodynamics and kinetics of reactions like the Diels-Alder cycloaddition, helping to select the best dienophiles and predict the thermal stability of the resulting adducts.
Property Prediction: Machine learning and group contribution models are being developed to predict the macroscopic properties of furan-based molecules and polymers from their chemical structure. researchgate.net This includes predicting fuel properties like cetane numbers for furan derivatives or mechanical and thermal properties for new polymers. researchgate.netmdpi.com By screening virtual candidates, these computational tools enable researchers to focus experimental efforts on the most promising materials, saving time and resources. researchgate.net
Expansion into Novel Material Science Applications Beyond Current Scope
The unique chemical functionalities of this compound and its derivatives are enabling their expansion into advanced material applications.
Smart Materials: The most prominent emerging application is in "smart" materials capable of responding to external stimuli. Polymers created using the reversible Diels-Alder reaction of furan derivatives exhibit self-healing properties; microcracks can be repaired by applying heat, which reverses the reaction and allows polymer chains to rebond upon cooling. researchgate.netresearchgate.netnih.gov These same principles are used to create shape-memory polymers, which can recover their original shape from a deformed state when heated. acs.org
Biomedical Applications: The bio-based origin and potential biodegradability of furanic polyesters make them attractive for biomedical uses. umw.edu.plresearchgate.net Research is underway to develop furan-based copolymers for applications like biodegradable scaffolds for tissue engineering and for drug delivery systems. researchgate.netnumberanalytics.comeuropub.co.uk
Sustainable Packaging: Furan-based polyesters, such as poly(ethylene furanoate) (PEF), exhibit superior gas barrier properties compared to conventional PET, making them excellent candidates for food and beverage packaging. mdpi.comrsc.org Research is focused on optimizing copolyesters derived from monomers like this compound to enhance properties like flexibility, thermal stability, and processability for large-scale applications like bottle manufacturing. rsc.org
| Application Area | Enabling Chemistry | Key Properties & Research Goals |
|---|---|---|
| Self-Healing Materials | Reversible Diels-Alder Reaction researchgate.net | Crack repair upon heating, extending material lifetime. researchgate.net |
| Shape-Memory Polymers | Reversible Diels-Alder Reaction acs.org | Recovery of original shape with thermal stimulus. |
| Biomedical Scaffolds | Enzymatic Polymerization researchgate.net | Biocompatibility, biodegradability, suitable mechanical properties. umw.edu.pl |
| Sustainable Packaging | Polyesterification rsc.org | High gas barrier, bio-based, recyclability, improved thermal properties. nih.govmdpi.com |
| Functional Additives | Diels-Alder Polymerization nih.gov | Imparting self-healing properties to other polymers (e.g., polyurethanes). |
Integration into Broader Sustainable Chemical Processes and Circular Economy Initiatives
The lifecycle of this compound is intrinsically linked to the concepts of a sustainable bioeconomy and a circular economy.
Renewable Feedstocks: The compound is synthesized from monomers that can be derived entirely from non-food lignocellulosic biomass. researchgate.netresearchgate.net Furfuryl alcohol is produced from furfural (B47365), a key platform chemical from hemicellulose, while succinic acid is a major product of biomass fermentation. researchgate.net This foundation in renewable resources drastically reduces the carbon footprint compared to fossil-based chemicals. nih.gov
Circular Design: The integration of reversible Diels-Alder chemistry provides a clear pathway to a circular materials economy. nih.govlivescience.io Unlike traditional thermosets that are difficult to recycle, furan-maleimide based networks can be designed for deconstruction. rsc.orgnih.gov Upon heating, the polymer de-crosslinks into its constituent parts, which can then be recovered and re-polymerized, establishing a closed-loop recycling process. nih.govlivescience.ioresearchgate.net This approach addresses the critical end-of-life issue for plastics, moving away from a linear "take-make-dispose" model to a circular one where materials are continuously reused.
Q & A
Q. What are the key synthetic routes for preparing 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing butanoic acid derivatives with furan-containing groups. A plausible route includes:
- Knoevenagel condensation between furan-2-ylmethanol and a suitable carbonyl precursor (e.g., succinic anhydride or its derivatives), followed by hydrolysis and decarboxylation .
- Esterification/transesterification under acidic or basic conditions to introduce the furan-2-ylmethoxy group. Post-synthetic purification via column chromatography or recrystallization is critical to remove unreacted starting materials.
- Key optimization parameters : Temperature control (60–80°C for condensation), solvent selection (e.g., THF or DMF for solubility), and catalyst choice (e.g., p-toluenesulfonic acid for esterification). Post-synthesis, ensure the product is anhydrous, as residual solvents like methanol can interfere with downstream reactions .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of characteristic signals, such as the furan proton resonances (6.2–7.4 ppm) and the oxobutanoic acid carbonyl (170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (expected m/z for : ~216.05).
- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) enables refinement of crystal structures to confirm stereochemistry and bond lengths .
Q. What are the primary chemical reactions and derivative formations possible with this compound?
- Esterification/Amidation : React the carboxylic acid group with alcohols or amines to generate esters/amides for biological screening.
- Reduction of the ketone : Use NaBH or LiAlH to reduce the 4-oxo group to a hydroxyl, producing 4-hydroxybutanoic acid derivatives .
- Nucleophilic substitution : Replace the furan-2-ylmethoxy group with other nucleophiles (e.g., thiols or amines) under acidic/basic conditions.
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The furan ring’s electron-rich nature may favor interactions with electrophilic targets .
- Molecular Docking : Model interactions with enzymes like cyclooxygenase (COX) or kynurenine-3-hydroxylase, which are inhibited by structurally similar 4-oxobutanoic acid derivatives . Use software like AutoDock Vina with PDB structures.
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response assays : Perform IC determinations across multiple cell lines to account for variability in potency.
- Metabolic stability studies : Use liver microsomes or hepatocyte models to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
- Target engagement assays : Employ techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to directly measure binding to proposed enzyme targets .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral auxiliaries : Use (S)- or (R)-BINOL-based catalysts during esterification or condensation steps to induce asymmetry .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze racemic mixtures of ester derivatives .
Safety and Handling Considerations
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for reactions involving volatile solvents .
- Waste disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal. Consult institutional guidelines for hazardous organic waste .
- Toxicity data gaps : While acute toxicity is categorized as Category 4 (low), chronic effects are unknown. Conduct in vitro cytotoxicity assays (e.g., MTT) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
